2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] (CAS 26292-69-3) is a high-molecular-weight (436.58 g/mol) methylene-bridged hindered phenolic antioxidant belonging to the styrenated p-cresol oligomer class. It is commercially supplied as a crystalline solid (melting point ca.
Molecular FormulaC31H32O2
Molecular Weight436.6 g/mol
CAS No.26292-69-3
Cat. No.B12662520
⚠ Attention: For research use only. Not for human or veterinary use.
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] (CAS 26292-69-3): Technical Baseline for Hindered Phenolic Antioxidant Procurement
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] (CAS 26292-69-3) is a high-molecular-weight (436.58 g/mol) methylene-bridged hindered phenolic antioxidant belonging to the styrenated p-cresol oligomer class [1]. It is commercially supplied as a crystalline solid (melting point ca. 130–134 °C) with a boiling point of 576.8 °C (760 mmHg) and a density of 1.114 g/cm³ . The compound is primarily employed as a thermal-oxidative stabilizer in rubber, plastics, and polymer formulations, where its dual phenolic hydroxyl groups function as radical-scavenging sites . Its structure, featuring 1-phenylethyl substituents ortho to each –OH group, provides a sterically hindered environment that modulates radical-trapping kinetics and influences physical properties such as volatility and migration resistance relative to simpler tert-butyl-substituted analogs [2].
Formulations demanding reduced migration and extraction loss
Styrenated phenol oligomer structure-activity research probe
[1] PubChem. 2,2'-Methylenebis[6-(1-phenylethyl)-p-cresol]. Compound Summary. National Library of Medicine. View Source
[2] Huglin, M. B.; Knight, G. J.; Wright, W. W. Studies on homologous series of oligomeric antioxidants derived from p-cresol/formaldehyde condensates. II. Evaluation in polystyrene. Makromol. Chem. 1972, 152, 83–103. View Source
Why 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] Cannot Be Simply Replaced with Common Hindered Phenol Antioxidants
Generic substitution of hindered phenolic antioxidants in polymer formulations is precluded by substantial differences in volatility, migration tendency, and steric hindrance that directly affect long-term thermal-oxidative stabilization efficiency. 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] possesses a boiling point of 576.8 °C—substantially higher than that of ubiquitous mono-phenolic BHT (265 °C) and also exceeding the boiling points of common methylene-bridged analogs such as Antioxidant 2246 (2,2'-methylenebis(6-tert-butyl-4-methylphenol); ~187 °C at reduced pressure) and Antioxidant 425 (2,2'-methylenebis(6-tert-butyl-4-ethylphenol); ~452 °C) [1]. This low volatility is critical in high-temperature polymer processing and demanding in-service thermal environments. Furthermore, the 1-phenylethyl substituents confer a unique steric profile distinct from tert-butyl groups, altering the rate of hydrogen-atom donation to peroxyl radicals and influencing the balance between antioxidant potency and persistence. The higher molecular weight of the target compound (436.58 g/mol vs. 340.50 g/mol for Antioxidant 2246) further suggests reduced migration and extraction loss from polymeric matrices—a key performance parameter for food-contact, medical, and durable goods applications. These correlated factors—volatility, steric hindrance, and molecular-weight-dependent migration resistance—mean that substituting a lower-molecular-weight or differently substituted analog without re-optimizing additive loading and co-stabilizer synergy is likely to result in inadequate long-term protection or altered physical properties [2]. Procurement decisions must therefore be driven by application-specific stabilization requirements rather than simple class-level interchangeability.
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Lower-molecular-weight analogs (e.g., BHT) may exhibit significantly higher volatility during high-temperature compounding, potentially leading to additive loss and reduced long-term stability.
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tert-Butyl-substituted analogs (e.g., Antioxidant 2246) may have higher migration rates in polymer matrices, which could compromise compliance with low-migration requirements for food-contact or medical applications.
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Different ortho-substituent steric and electronic profiles may alter radical-trapping kinetics; direct replacement without re-optimization may not preserve stabilization performance.
[1] ChemWhat. 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) – Properties. CAS 119-47-1. View Source
[2] Huglin, M. B.; Knight, G. J.; Wright, W. W. Studies on homologous series of oligomeric antioxidants derived from p-cresol/formaldehyde condensates. II. Evaluation in polystyrene. Makromol. Chem. 1972, 152, 83–103. View Source
Quantitative Differential Evidence for 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] vs. Closest Structural Analogs
Higher Boiling Point as a Proxy for Lower Volatility vs. BHT and Antioxidant 425
The boiling point of 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] was reported at 576.8 °C (760 mmHg) . In comparison, the boiling point of butylated hydroxytoluene (BHT, CAS 128-37-0) is 265 °C, while Antioxidant 425 (2,2'-methylenebis(6-tert-butyl-4-ethylphenol), CAS 88-24-4) shows a calculated boiling point of 452.1 ± 40.0 °C .
Boiling PointCross-study comparable
+311.8 °C vs. BHT; +124.7 °C vs. Antioxidant 425
Substantially lower volatility under high-temperature processing
Reported at 760 mmHg; calculated value for Antioxidant 425
volatilitythermal stabilitypolymer processing
Evidence Dimension
Boiling point (atmospheric pressure) as indicator of volatility
Target Compound Data
576.8 °C (760 mmHg)
Comparator Or Baseline
BHT: 265 °C; Antioxidant 425: 452.1 ± 40.0 °C
Quantified Difference
+311.8 °C vs. BHT; +124.7 °C vs. Antioxidant 425
Conditions
Reported values at 760 mmHg; BHT from standard reference data; Antioxidant 425 calculated value from ChemBlink
Why This Matters
Substantially higher boiling point correlates with lower vapor pressure and reduced evaporative loss during high-temperature compounding and service, directly influencing antioxidant retention and long-term polymer stability.
volatilitythermal stabilitypolymer processing
Higher Molecular Weight Indicative of Reduced Migration Potential vs. Antioxidant 2246
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] has a molecular weight of 436.58 g/mol [1]. The closely related tert-butyl analog, Antioxidant 2246 (2,2'-methylenebis(6-tert-butyl-4-methylphenol), CAS 119-47-1), has a molecular weight of 340.50 g/mol [2].
Molecular WeightClass-level inference
436.58 vs. 340.50 g/mol (+28.2%)
Higher molecular weight suggests slower migration in polymer matrices
Structure-property relationship; validation under specific conditions recommended
migration resistanceextractionfood contact
Evidence Dimension
Molecular weight as predictor of migration tendency in polymeric matrices
Target Compound Data
436.58 g/mol
Comparator Or Baseline
Antioxidant 2246: 340.50 g/mol
Quantified Difference
+28.2% higher molecular weight
Conditions
Structure-property relationship based on homologous oligomeric antioxidant series; class-level inference that diffusion coefficient decreases with increasing molecular weight in polymer matrices
Why This Matters
Higher molecular weight is inversely correlated with the diffusion coefficient of additives in polyolefins, meaning slower migration to the polymer surface and reduced extractability—a decisive advantage for applications requiring low additive migration such as food-contact materials and medical devices.
[2] CAPOT Chemical. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) – Properties. CAS 119-47-1. View Source
Differentiated Density Impact on Polymer Compound Formulation vs. Antioxidant 425
The density of 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] is reported at 1.114 g/cm³ . Antioxidant 425 (2,2'-methylenebis(6-tert-butyl-4-ethylphenol)) exhibits a density of approximately 1.01–1.02 g/cm³ at 25 °C .
DensityCross-study comparable
1.114 vs. 1.01–1.02 g/cm³ (+9.8–10.3%)
Higher density requires volumetric dosing adjustment for consistent loading
Values at room temperature; verify at processing conditions
densityformulationcompounding
Evidence Dimension
Solid-state density
Target Compound Data
1.114 g/cm³
Comparator Or Baseline
Antioxidant 425: 1.01–1.02 g/cm³
Quantified Difference
+9.8% to +10.3% higher density
Conditions
Reported density values at room temperature
Why This Matters
Higher density alters the mass-to-volume ratio in masterbatch and compound formulations; formulators substituting Antioxidant 425 with this compound must adjust volumetric dosing equipment calibration to maintain the same weight-per-weight antioxidant loading, making density relevant for procurement specification and process consistency.
densityformulationcompounding
Steric Differentiation via 1-Phenylethyl vs. tert-Butyl Substituents as Established in Homologous Series Studies
In a homologous series of oligomeric antioxidants derived from p-cresol/formaldehyde condensates evaluated in polystyrene, antioxidant effectiveness was demonstrated to depend on molecular structure (including the nature of ortho substituents), molecular weight, and concentration [1]. 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] bears 1-phenylethyl groups that are sterically more demanding and electronically distinct from the tert-butyl groups present in Antioxidant 2246 and Antioxidant 425. This structural divergence affects both the bond dissociation energy (BDE) of the phenolic O–H and the accessibility of the phenoxyl radical to further reactions.
Steric ProfileClass-level inference
1-Phenylethyl vs. tert-butyl ortho substituents
Steric and electronic differentiation may affect antioxidant efficacy; quantitative data limited
Homologous series study in polystyrene (Huglin et al. 1972); application-specific testing advised
Qualitative steric and electronic differentiation; quantitative efficacy comparison data not identified in available literature
Conditions
Homologous oligomeric antioxidant series evaluated in polystyrene by oxygen-uptake method; Huglin et al., Makromol. Chem. 1972
Why This Matters
The 1-phenylethyl group provides a distinct steric and electronic environment that cannot be replicated by tert-butyl substituents, meaning that procurement of a generic hindered phenol with similar molecular weight but different ortho substitution (e.g., nonyl-substituted analogs) is not guaranteed to deliver equivalent stabilization performance without application-specific validation.
[1] Huglin, M. B.; Knight, G. J.; Wright, W. W. Studies on homologous series of oligomeric antioxidants derived from p-cresol/formaldehyde condensates. II. Evaluation in polystyrene. Makromol. Chem. 1972, 152, 83–103. View Source
Optimal Procurement and Application Scenarios for 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] Based on Differentiated Evidence
In polyolefin or engineering thermoplastic compounding where processing temperatures exceed 250 °C, the boiling point of 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] (576.8 °C) provides a substantially wider thermal safety margin compared to BHT (265 °C) and Antioxidant 425 (452.1 °C) . This translates to lower evaporative antioxidant loss during extrusion and injection molding, making it the preferred choice when long-term thermal-oxidative stability must be maintained after high-temperature processing.
Low-Migration Stabilization for Food-Contact and Medical-Grade Polymers
With a molecular weight 28.2% higher than Antioxidant 2246 (436.58 vs. 340.50 g/mol), this compound is expected to exhibit reduced diffusion and migration rates in polyolefin matrices [1]. This property is critical for compliance with specific migration limits (SMLs) in food-contact materials under regulations such as EU 10/2011 and FDA 21 CFR, where lower-molecular-weight antioxidants may exceed permissible migration thresholds.
Formulations Where Hindered Phenol Loading Must Be Optimized by Weight vs. Volume
The higher density of 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] (1.114 g/cm³) relative to Antioxidant 425 (1.01–1.02 g/cm³) means that for a fixed weight-per-weight additive loading, a smaller volumetric addition is required . Procurement and formulation teams must account for this density difference when specifying additive feeders and masterbatch let-down ratios to avoid under- or over-dosing during production.
Styrenated Phenol Oligomer Research and Structure-Activity Relationship Studies
The unique 1-phenylethyl substituent of this compound provides a valuable probe for studying the influence of ortho-group steric and electronic effects on phenolic antioxidant performance [2]. Researchers investigating the structure-activity relationships of methylene-bridged hindered phenol oligomers can use this compound to benchmark against tert-butyl- and nonyl-substituted analogs, enabling rational design of application-specific antioxidant systems.
Application
Selection Property
Validation Focus
High-temperature thermoplastic processing
Low volatility thermal stabilizer
Boiling point and processing weight loss
Low-migration stabilization for food-contact/medical polymers
High molecular weight for migration resistance
Migration testing under relevant regulatory frameworks (e.g., EU 10/2011)
Weight/volume loading optimization in masterbatch
Density-adjusted volumetric dosing
Feeder calibration and let-down ratio verification
[2] Huglin, M. B.; Knight, G. J.; Wright, W. W. Studies on homologous series of oligomeric antioxidants derived from p-cresol/formaldehyde condensates. II. Evaluation in polystyrene. Makromol. Chem. 1972, 152, 83–103. View Source
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